2-Amino-5-bromobenzenethiol
Overview
Description
2-Amino-5-bromobenzenethiol is an organic compound with the molecular formula C6H6BrNS. It is a solid that appears as a yellow substance and has a molecular weight of 204.09 g/mol . This compound is known for its applications in various fields, including organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-bromobenzenethiol involves the bromothiolation of aryne intermediates. This process uses potassium xanthates as reagents . Another method is the Herz reaction, where aryl amine is treated with sulfur monochloride to produce thiazathiolium chloride, which is then converted to the desired thiol compound .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of thiol compounds under controlled conditions. This process requires specialized laboratory equipment and technical expertise to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromobenzenethiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Various reduced thiol derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Amino-5-bromobenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is used in the production of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzenethiol involves its interaction with molecular targets and pathways. It has been shown to induce apoptosis and inhibit cell proliferation, which may be due to its DNA binding ability . The compound also interacts with phenyl groups of certain antibiotics, enhancing their efficacy .
Comparison with Similar Compounds
2-Amino-5-bromobenzonitrile: This compound has a similar structure but contains a nitrile group instead of a thiol group.
2-Amino-5-bromopyridine: Another similar compound, but with a pyridine ring instead of a benzene ring.
Uniqueness: 2-Amino-5-bromobenzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-bromobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGHLZFFKMEAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360989 | |
Record name | 2-amino-5-bromobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-95-8 | |
Record name | 2-amino-5-bromobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-bromobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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